BrettPhos-Pd-G3 GT capsule

Catalyst handling Occupational safety Reaction miniaturization

Manual weighing of air-sensitive Buchwald precatalyst powders introduces variability and failure risk in parallel amination. BrettPhos-Pd-G3 GT capsule delivers a fixed 0.025 mmol of active catalyst per single-use cellulose capsule. - Eliminates weighing errors and palladium dust exposure - Provides >49:1 monoarylation vs. diarylation selectivity for primary amines - Quantitative 1:1 ligand:Pd stoichiometry for reproducible optimization - Lower-cost G3 platform; upgrade to G4 for carbazole-sensitive electrophiles

Molecular Formula C48H68NO5PPdS
Molecular Weight 908.5 g/mol
Cat. No. B12061391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBrettPhos-Pd-G3 GT capsule
Molecular FormulaC48H68NO5PPdS
Molecular Weight908.5 g/mol
Structural Identifiers
SMILESCC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2[PH+](C3CCCCC3)C4CCCCC4)OC)OC)C(C)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd]
InChIInChI=1S/C35H53O2P.C12H10N.CH4O3S.Pd/c1-23(2)26-21-29(24(3)4)33(30(22-26)25(5)6)34-31(36-7)19-20-32(37-8)35(34)38(27-15-11-9-12-16-27)28-17-13-10-14-18-28;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h19-25,27-28H,9-18H2,1-8H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;;/p+1
InChIKeyQUEIWHJXJNGIMT-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes1 capsule / 5 capsules / 10 capsules / 50 capsules / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BrettPhos-Pd-G3 GT Capsule: Third-Generation Buchwald Precatalyst


BrettPhos-Pd-G3 GT capsule is a single-use, pre-weighed cellulose capsule containing the third-generation (G3) Buchwald palladacycle precatalyst bearing the BrettPhos biarylphosphine ligand (CAS 1470372-59-8) . The G3 precatalyst platform, developed by Buchwald and co-workers, replaces the chloride anion of earlier generations with a non-coordinating methanesulfonate, enabling quantitative generation of the active L-Pd(0) species under mild basic conditions without external reductants [1]. The GT capsule format delivers exactly 0.025 mmol of catalyst per capsule, eliminating manual weighing of air-sensitive solids for small-scale reactions and reducing operator exposure to toxic palladium .

Pre-weighed 0.025 mmol capsule for small-scale amination reactions
Defined 1:1 BrettPhos:Pd stoichiometry upon base activation
Designed for selective monoarylation of primary amines

Why BrettPhos-Pd-G3 Differs from Other Buchwald Precatalysts


Although all G3 Buchwald precatalysts share a common activation mechanism, the catalytic outcome is dominated by the identity of the biarylphosphine ligand, making simple ligand-for-ligand substitution unreliable [1]. BrettPhos (2-dicyclohexylphosphino-2′,4′,6′-triisopropyl-3,6-dimethoxybiphenyl) provides a steric and electronic environment uniquely optimized for challenging C-N cross-couplings, particularly the selective monoarylation of primary amines—a transformation where XPhos, RuPhos, and SPhos congeners routinely deliver inferior selectivity [2]. Furthermore, the GT capsule format embeds a fixed 0.025 mmol catalyst quantity; substituting an equimolar capsule of a different ligand-precatalyst combination yields a different active catalyst with distinct reactivity, substrate scope, and selectivity [1]. Below, quantitative evidence demonstrates where BrettPhos-Pd-G3 diverges from its closest analogs.

Ligand-dependent selectivity BrettPhos-specific monoarylation may not transfer to XPhos, RuPhos, or SPhos precatalyst capsules.
Capsule vs. bulk powder Fixed 0.025 mmol format; bulk powder stoichiometry and weighing protocol must be re-validated.
G3 vs. G4 activation byproduct Carbazole release from G3 may interfere with electrophilic substrates; G4 capsule may mitigate this risk.

Quantitative Evidence for BrettPhos-Pd-G3 GT Capsule


Pre-Weighed GT Capsule Format vs. Bulk Powder Handling

The BrettPhos-Pd-G3 GT capsule delivers a pre-weighed 0.025 mmol (±5%) quantity of catalyst inside a cellulose capsule that disintegrates upon contact with organic solvents, completely eliminating the manual weighing step required for the bulk powder form [1]. For a typical discovery-scale reaction (0.25 mmol substrate, 1 mol% catalyst), the capsule provides the exact catalyst charge without the operator handling toxic palladium solids or incurring the typical weighing error of ±0.1–0.5 mg for sub-milligram measurements [1]. This format reduces operator exposure to carcinogenic Pd(II) (IARC Group 2B) and ensures day-to-day and operator-to-operator reproducibility in catalyst charging [1].

GT Capsule vs. Bulk Powder
Data to verify
Pre-weighed 0.025 mmol ±5% capsule eliminates manual weighing; reduces operator Pd exposure.
Supports reproducible catalyst charging in small-scale amination.
Verify capsule dissolution in specific solvent at reaction temperature.
Catalyst handling Occupational safety Reaction miniaturization High-throughput experimentation

Precatalyst vs. In Situ Pd/Ligand System Stoichiometry Control

The BrettPhos-Pd-G3 precatalyst guarantees a precise 1:1 ligand-to-palladium stoichiometry in the active LPd(0) species upon base-mediated activation, whereas the conventional in situ system using Pd(OAc)₂ or Pd₂(dba)₃ with free BrettPhos ligand typically requires a 2:1 to 5:1 ligand:Pd ratio to achieve comparable catalytic activity [1]. Excess free ligand in the in situ approach can compete for substrate binding sites, slow oxidative addition, and complicate reaction workup by introducing phosphine oxide impurities [1]. The G3 precatalyst's quantitative activation eliminates these variables [2].

Stoichiometry Control
Class-level
1:1 BrettPhos:Pd ratio
Defined stoichiometry supports consistent active catalyst formation.
In situ systems often require 2:1–5:1 ligand excess.
Catalyst activation Ligand:Pd ratio Cross-coupling Precision catalysis

Monoarylation Selectivity vs. XPhos and RuPhos Precatalysts

The BrettPhos ligand confers uniquely high selectivity for monoarylation of primary aliphatic amines, suppressing the competing diarylation pathway that plagues other widely used Buchwald ligands [1]. In a direct comparative study using in situ Pd/BrettPhos, the coupling of n-hexylamine with 4-chloroanisole proceeded with 98% isolated yield of the monoarylated product and negligible diarylation (<2%), whereas XPhos and RuPhos under identical conditions gave 15–30% diarylated byproduct [1]. The G3 precatalyst preserves this ligand-intrinsic selectivity while adding the benefits of quantitative activation [2].

Monoarylation Selectivity
Head-to-head
>49:1 mono:di
Reported high selectivity for primary amine monoarylation.
XPhos/RuPhos ~2:1–6:1 under comparable conditions.
C-N coupling Monoarylation Primary amines Chemoselectivity

G3 vs. G4 Precatalyst Activation Byproduct Profiles

Upon base-mediated activation, BrettPhos-Pd-G3 releases one equivalent of carbazole as the stoichiometric byproduct, whereas BrettPhos-Pd-G4 releases N-methylcarbazole [1]. The unmethylated carbazole from G3 can, in rare cases involving electrophilic or base-sensitive substrates, act as a competing nucleophile or interfere with downstream purification [1]. The G4 modification (N-methylation of the biphenyl amino group) was specifically introduced to mitigate this limitation without altering the catalytic activity of the LPd(0) species [1].

G3 vs. G4 Byproduct
Head-to-head
G3 releases carbazole; G4 releases N-methylcarbazole (less nucleophilic).
Carbazole may interact with electrophilic substrates; G4 reduces this risk.
For base-sensitive substrates, evaluate G4 capsule.
Catalyst activation Side product Carbazole Reaction compatibility

G3 vs. G2 Precatalyst Ligand Compatibility Scope

The third-generation methanesulfonate-based precatalyst structure accommodates the exceptionally bulky BrettPhos ligand (cone angle >220°) that is incompatible with second-generation (G2) chloride-based palladacycles . G2 precatalysts are limited to phosphine ligands with smaller cone angles (typically <180°), which restricts their application to less sterically demanding substrates . BrettPhos's steric bulk is precisely what drives its unique selectivity in primary amine monoarylation; thus, the G3 architecture is a prerequisite for accessing BrettPhos-level performance in a pre-formed precatalyst format [1].

Ligand Scope G3 vs. G2
Class-level
G3 accommodates ligands with cone angle >220° (e.g., BrettPhos); G2 limited to
G3 structure required for bulky biarylphosphine ligands; G2 cannot substitute.
Verify G3 designation for BrettPhos-class precatalysts.
Precatalyst generation Ligand scope Biarylphosphine Capsule formulation

Application Scenarios for BrettPhos-Pd-G3 GT Capsule


Parallel Synthesis of Mono-N-Aryl Primary Amine Libraries

For medicinal chemistry groups running 24- or 96-well parallel amination reactions, the GT capsule format enables catalyst addition by simply dropping one capsule per reaction vial, eliminating the rate-limiting weighing step [1]. The BrettPhos ligand's >49:1 selectivity for monoarylation of primary amines over diarylation ensures library products are free from di-arylated impurities that would confound biological assay interpretation, thereby reducing false positives in screening cascades [2]. This combination of workflow efficiency and chemoselectivity makes BrettPhos-Pd-G3 GT capsules the preferred choice when constructing primary-amine-derived compound libraries at the 0.1–0.5 mmol scale.

Late-Stage Functionalization Requiring Carbazole-Free Streams

When the target molecule contains electrophilic functional groups (e.g., aldehydes, activated esters, Michael acceptors) that can react with carbazole released from G3 activation, procurement specialists should evaluate whether BrettPhos-Pd-G4 GT capsule is the more appropriate choice despite the higher cost [1]. For substrates where carbazole interference is not a concern, BrettPhos-Pd-G3 GT capsule offers equivalent catalytic performance at a lower cost, as the G3 precatalyst is produced in higher volume and is typically priced 10–20% below its G4 counterpart [1].

Process Chemistry Route Scouting for Reproducible Ligand:Pd Ratios

During reaction optimization for scale-up, the quantitative 1:1 ligand:Pd stoichiometry of the G3 precatalyst eliminates the confounding variable of excess free ligand present in Pd(OAc)₂/in situ systems [1]. This allows the process chemist to attribute changes in yield or selectivity solely to reaction parameters (temperature, concentration, base) rather than to inconsistent active catalyst formation. The GT capsule is primarily a discovery-scale tool; for pilot-scale reactions, the bulk powder form of BrettPhos-Pd-G3 (Sigma-Aldrich 761605) provides the same catalytic profile at a lower cost per mmol [1].

Academic Labs Prioritizing Reproducibility and Student Safety

For teaching laboratories and research groups where multiple users with varying skill levels handle air-sensitive catalysts, the GT capsule eliminates weighing errors that are a primary source of reaction failure in Buchwald-Hartwig aminations [1]. The cellulose capsule also minimizes student exposure to palladium dust, aligning with institutional chemical hygiene plans that encourage substitution of hazardous powder handling with engineered safety formats [1].

Application
Selection Property
Validation Focus
Primary amine library synthesis
Pre-weighed capsule with high monoarylation selectivity
Mono:di selectivity ratio and library purity
Carbazole-sensitive late-stage functionalization
G3 activation byproduct profile
Electrophilic substrate compatibility
Process route scouting
Defined 1:1 ligand:Pd stoichiometry
Active catalyst formation reproducibility
Academic lab amination reactions
Capsule format minimizes weighing error and Pd dust
Cross-user reproducibility and safety compliance
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